molecular formula C52H78N10O17 B140449 Isoprinosine CAS No. 36703-88-5

Isoprinosine

Katalognummer: B140449
CAS-Nummer: 36703-88-5
Molekulargewicht: 1115.2 g/mol
InChI-Schlüssel: YLDCUKJMEKGGFI-QCSRICIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoprinosine (Inosiplex®) is a synthetic immunomodulatory and antiviral compound composed of a 3:1 molar ratio of p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol and inosine . It enhances cell-mediated immunity by stimulating cytokine production (IL-1, IL-2, IFN-γ), promoting T-cell proliferation, and inducing T-cell surface markers on prothymocytes . Approved in Europe for herpes simplex, subacute sclerosing panencephalitis (SSPE), and viral encephalitis, it is also used off-label for HIV-associated conditions and chronic fatigue syndrome . Preclinical studies demonstrate broad-spectrum antiviral activity against RNA (measles, influenza) and DNA (herpes) viruses . Common side effects include transient nausea and hyperuricemia at high doses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stepwise Synthesis Protocol

Isoprinosine is synthesized through the following steps :

Step 1: Salt Formation

  • Reactants : p-Acetamidobenzoic acid (PABA) and dimethylamino isopropanol (DMAI) in a 1:1.2 molar ratio.

  • Solvent : Ethanol or methanol (preferred for higher purity).

  • Reaction Conditions : 40–50°C for 2–5 hours.

  • Post-Processing : Ethyl acetate is added to crystallize dimethylamino isopropanol p-acetamidobenzoate (DIP-PABA). Yield: 92–95% .

Step 2: Complexation with Inosine

  • Reactants : DIP-PABA and inosine in a 3:1 molar ratio.

  • Solvent : Ethanol-water mixture.

  • Reaction Conditions : Stirring under reduced pressure to remove water via azeotropic distillation with ethyl acetate.

  • Product Isolation : White crystalline this compound. Yield: 98–99.4% .

Comparative Analysis of Synthetic Methods

MethodSolvent SystemYield (%)Purity (%)Key Advantage
Ethyl acetate post-processing Ethanol/ethyl acetate9599.8High crystallinity, low toxicity
Ether-based Ether6095.2Obsolete due to flammability
Tetrahydrofuran (THF) THF7296.5Limited scalability

Data synthesized from patents CN103120648A and CN101863942B .

Optimization of Reaction Parameters

Solvent Selection

Ethyl acetate outperforms ether and THF in post-processing due to:

  • Safety : Non-flammable and low toxicity .

  • Crystallization Efficiency : Induces rapid crystallization of DIP-PABA .

  • Cost-Effectiveness : Easily recyclable in industrial setups .

Temperature and Time

  • Salt Formation : Optimal at 50°C for 2 hours (yield: 95% vs. 85% at 40°C) .

  • Complexation : Prolonged stirring (>4 hours) under reduced pressure ensures complete azeotropic dehydration .

Industrial-Scale Production

Granulation for Oral Formulations

This compound’s hygroscopicity necessitates granule coating for stability :

  • Coating Material : Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).

  • Coating Weight Gain : 10–12% to prevent moisture absorption .

  • Process : Fluidized bed coating at 45–55°C .

Table 2: Granule Stability Under Accelerated Conditions

Coating MaterialRelative Humidity (%)Degradation After 6 Months (%)
HPMC752.1
PVP753.8
Uncoated7527.4

Data adapted from CN103120648B .

Analytical Validation

Purity Assessment

  • HPLC Methods : Mobile phase: chloroform-methanol-toluene-10% ammonia (6:5:1:0.1 v/v).

  • Critical Impurities : Residual solvents (ethyl acetate <0.5%) and unreacted inosine (<0.1%) .

Spectroscopic Confirmation

  • Infrared (IR) : Peaks at 1650 cm⁻¹ (C=O stretch of amide) and 1540 cm⁻¹ (C-N stretch) .

  • NMR : δ 8.2 ppm (aromatic protons of PABA) and δ 3.4 ppm (N-methyl groups of DMAI) .

Stability Considerations

Degradation Pathways

  • Hydrolysis : In acidic conditions (pH <3), inosine degrades to hypoxanthine .

  • Oxidation : DMAI moiety susceptible to peroxides; antioxidants (e.g., BHT) added in formulations .

Shelf-Life Optimization

  • Packaging : Aluminum blister packs with desiccants .

  • Storage : 15–25°C; avoid prolonged exposure to >40°C .

Comparative Efficacy of Preparation Methods

ParameterLaboratory-Scale Industrial-Scale
Batch Size2 kg500 kg
Yield98%95%
Purity99.8%99.5%
Cost per kg (USD)1,200800

Cost data estimated from patent CN101863942B .

Analyse Chemischer Reaktionen

Mechanism of Action and Chemical Interactions

The precise mechanism of action of Isoprinosine is still not fully understood but appears to involve multiple pathways related to its immunomodulatory and antiviral effects .

  • Impact on RNA Synthesis : this compound enhances host cell RNA and protein synthesis while decreasing viral RNA synthesis . One hypothesis suggests that this compound or one of its components binds to ribosomes in infected cells, modifying their structure to favor host cell RNA over viral RNA . This leads to incorrect transcription of the viral genetic code .

  • Inhibition of Purine Synthesis : Inosine, a component of this compound, inhibits the synthesis of phosphoribosyl pyrophosphate, an intermediate in purine nucleotide biosynthesis. By blocking the conversion of ribose phosphate to phosphoribosyl pyrophosphate, this compound can inhibit viral RNA synthesis, which is typically faster than cellular RNA synthesis .

  • Immunomodulation : this compound influences the levels of various cytokines. In mitogen-stimulated cells, it increases the production of IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), while decreasing the production of IL-4, IL-5, and IL-10 . It also improves chemotaxis and phagocytosis of neutrophils and enhances the killer functions of eosinophils against target cells .

  • Corrosion Inhibition: this compound has been explored as a corrosion inhibitor for aluminum in alkaline solutions . The this compound molecules adhere to the aluminum surface, inhibiting charge and mass transfer and protecting the metal from corrosive ions . The inhibitory activity increases with the compound's ability to donate electrons, with the following order of electron donating potencies: inosine, dimethylaminopropanol, and acedoben .

Photodegradation

This compound can undergo photodegradation when exposed to solar light, a process influenced by the water matrix and the presence of photocatalysts .

Kinetic Parameters for this compound Degradation

ProcessConc. mg/LWater MatricesKt b, min─1½ tc , min─1
Photolysis10.0MQ0.00061155.20.6576
TW0.0013533.20.813
UV-TiO2 P─255.0MQ0.032621.30.9252
10.00.048314.30.9268
10.0TW0.0018385.10.7832
20.00.00798.770.9497
UV-ZnO5.0MQ0.007691.20.9101
10.00.008878.80.8081
10.0TW0.0032216.60.8419
20.00.010168.630.9178
UV-SnO210.0MQ0.00169.30.9402
20.00.0023301.40.9914
10.0TW0.001693.10.7377
20.00.0025277.30.9588

Note: a Concentration of photocatalysts,b pseudo first order reaction constant, c half-life of the reaction.

Analytical Methods

Analytical methods for this compound and its components involve chromatographic techniques coupled with mass spectrometry .

  • Detection of Components: A method has been developed for detecting p-acetaminobenzoic acid (PABA) and N,N-dimethylamino-2-propanol (DIP) in human plasma using high-performance liquid chromatography (HPLC) with mass spectrometry .

  • Chromatographic Conditions: The analytes are separated on a CAPCELL PAK Phenyl column using a gradient of formic acid:water and acetonitrile as mobile phases .

  • Mass Spectrometry : N,N-dimethylamino-2-propanol is detected by positive ion electrospray ionization, while p-acetaminobenzoic acid is detected by negative ion electrospray ionization .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

Isoprinosine has been shown to enhance the production of various cytokines, including interleukin-1, interleukin-2, and interferon-alpha. These cytokines play crucial roles in mediating immune responses against viral infections.

Table 1: Summary of Immunomodulatory Effects

Cytokine Effect Study Reference
Interleukin-1Enhances immune response
Interleukin-2Stimulates lymphocyte activation
Interferon-alphaInhibits viral replication
Tumor Necrosis Factor-alphaPromotes inflammation

Antiviral Activity

Research indicates that this compound exhibits antiviral activity against a range of viruses, including herpes simplex virus, human papillomavirus, and influenza virus. Its effectiveness stems from its ability to enhance the host's immune response rather than acting directly on the virus.

Case Studies

  • Subacute Sclerosing Panencephalitis (SSPE) :
    • In a study involving 18 patients with SSPE, this compound treatment showed delayed improvement in two patients several months post-treatment. However, the overall clinical significance was inconclusive due to the variable nature of the disease's progression .
  • Influenza A Virus :
    • A controlled study demonstrated that this compound significantly reduced symptoms associated with induced influenza A infection when administered prophylactically or therapeutically .
  • Foot-and-Mouth Disease (FMD) :
    • Recent findings suggest that this compound can serve as an effective adjuvant in FMD vaccines, promoting both innate and adaptive immunity in animal models .

Clinical Applications

This compound has been explored for its potential use in various clinical settings:

  • Viral Infections : It has been primarily investigated for its role in treating viral infections that are resistant to conventional antiviral therapies.
  • Cancer Therapy : Preliminary studies indicate potential benefits in enhancing immune responses against certain cancers, although more research is needed to establish definitive therapeutic protocols .
  • Chronic Viral Conditions : The compound has shown promise in managing chronic conditions like hepatitis B and C through its immunomodulatory effects .

Wirkmechanismus

Inosine pranobex exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

DIQA (3,4-Dihydro-1-isoquinolineacetamide Hydrochloride)

  • Mechanism: Isoquinoline derivative with antiviral activity in cell cultures and animal models .
  • Efficacy: In a meta-analysis, DIQA showed only 1% preventive efficacy (range: 0–75%) against viral infections, significantly lower than Isoprinosine’s 38% efficacy (range: 0–64%) .
  • Safety: Limited safety data available compared to this compound’s well-documented profile .

NPT 15392

  • Mechanism: Immunopotentiator inducing T-cell differentiation and enhancing mitogen responses .
  • Efficacy: At 0.1 µg/mL, NPT 15392 induced 20–30% Thy-1+ cells in nu/nu mice, outperforming this compound (1.0 µg/mL required) . Enhanced mitogen responses in aged mice more effectively than this compound .
  • Dosage: Lower minimum effective concentration than this compound, suggesting higher potency .

Imuthiol

  • Mechanism : T-cell modulator restoring immune function in AIDS-related complex (ARC) patients .
  • Efficacy: In vitro, Imuthiol (10 pg/mL) increased T4+ cells by 20–30%, comparable to this compound . Clinical trials showed regression of opportunistic infections in ARC patients, similar to this compound’s effects .
  • Combination Potential: Synergistic effects with this compound in immune restoration observed in preliminary studies .

CpG Oligodeoxynucleotides

  • Mechanism : Activates TLR-9, triggering Th1 immune responses and cytokine production (IL-12, IFN-γ) .
  • Efficacy: Preclinical studies show CpG DNA induces stronger antiviral immunity than this compound but lacks direct antiviral activity . Unlike this compound, CpG requires co-administration with antigens for optimal efficacy .

Inosine and L-Phe-Phe-OMe

  • Inosine: Faster time-dependent activity against helminths than this compound but less effective at altering parasite ultrastructure .
  • L-Phe-Phe-OMe: Demonstrated 90% efficacy against helminths, surpassing this compound (40–60%) and comparable to praziquantel .

Mebendazole

  • Mechanism : Anthelmintic drug targeting glucose metabolism in parasites .
  • Comparative Study: In Echinococcus multilocularis-infected gerbils, this compound increased parasite glucose uptake by 40%, while mebendazole reduced it by 81% . Combination therapy showed antagonistic effects, reducing efficacy of both drugs .

Acyclovir

  • Herpes Treatment: this compound initially showed comparable efficacy to acyclovir in genital herpes trials but was later deemed "clinically useless" at 500 mg twice daily . A 1999 trial confirmed acyclovir’s superior symptom reduction and relapse prevention .

Clinical Implications and Controversies

  • SSPE: this compound increased 5-year survival to 86.3% vs. 51.2% in untreated patients, though subgroup analyses confounded by concurrent IFN-α use .
  • HIV: A double-blind trial (n=866) found this compound (3 g/day) reduced HIV antigenemia but lacked significant clinical impact .
  • Contradictions: While this compound suppressed rabbit fibroma virus at 600 mg/kg, it failed against vaccinia and influenza in mice .

Biologische Aktivität

Isoprinosine, also known as inosine pranobex, is a compound with notable immunomodulatory and antiviral properties. It has been utilized in various clinical settings, particularly for its effects on viral infections and immune system enhancement. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

  • Immunomodulation : this compound stimulates the immune system by enhancing lymphocyte activation and increasing the production of cytokines such as interleukins (IL-1, IL-2, IL-12), interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) . It has been shown to inhibit IL-10 production, thereby promoting a more robust immune response.
  • Antiviral Activity : The compound appears to inhibit viral RNA synthesis, which is critical in controlling viral replication. Studies have indicated that this compound can enhance the effects of other antiviral treatments when used in combination .
  • Cytokine Production : Research indicates that this compound increases the production of pro-inflammatory cytokines while modulating the balance between Th1 and Th2 cells, which is essential for effective immune responses .

Clinical Applications

This compound has been investigated for various medical conditions, primarily viral infections and immunodeficiencies. Key findings from clinical studies include:

Case Studies

  • Subacute Sclerosing Panencephalitis (SSPE) : A long-term study involving a 25-year-old male patient with SSPE demonstrated improvements in mental disturbances correlated with EEG changes after treatment with this compound . Although immediate improvements were not significant, some patients exhibited substantial recovery months after discontinuation of therapy .
  • Viral Infections : In a clinical trial involving patients with chronic viral infections, this compound was found to enhance NK cell activity and improve overall immune function . Patients treated with this compound showed increased levels of activated T-cells and improved responses to mitogenic stimulation.
  • Combination Therapy : The simultaneous administration of this compound with IFN-α has been reported to improve neurological conditions in patients suffering from complications due to viral infections like mumps .

Research Findings

A comprehensive review of studies reveals consistent findings regarding the biological activity of this compound:

Study FocusFindings
Immunological EffectsIncreased cytokine production; enhanced lymphocyte activation; improved NK cell function .
Antiviral EfficacyInhibition of viral RNA synthesis; enhanced efficacy when combined with other antivirals .
Clinical OutcomesVariable improvements in SSPE; significant recovery noted after treatment cessation .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing Isoprinosine’s antiviral activity in in vitro models?

  • Methodological Answer: Use tissue culture systems (e.g., human diploid fibroblasts, rabbit kidney cells) infected with viruses such as influenza A/PR-8 or herpes simplex virus (HSV). Evaluate viral replication via plaque reduction assays or TCID50 (50% tissue culture infectious dose) measurements. Concentrations of 0.1–10 µg/ml are typical for initial screening, with cytotoxicity controls .

Q. How can researchers validate the purity and identity of this compound in preclinical studies?

  • Methodological Answer: For new batches, conduct nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry to confirm chemical structure and purity (>95%). For known compounds, cross-reference with literature spectra and provide citations for synthesis protocols .

Q. What biomarkers are critical for evaluating this compound’s immunomodulatory effects in clinical trials?

  • Methodological Answer: Track CD4+ lymphocyte counts, progression to AIDS-defining conditions (e.g., thrush incidence), and viral load. In HIV studies, stratification by baseline CD4+ levels (e.g., <400 cells/mm³) is essential to assess efficacy .

Q. What are best practices for conducting literature reviews on this compound’s mechanisms of action?

  • Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries. Prioritize peer-reviewed studies using controlled experimental designs and avoid non-reproducible claims from non-indexed sources .

Advanced Research Questions

Q. How can contradictory findings between in vitro and clinical studies on this compound’s antiviral efficacy be reconciled?

  • Methodological Answer: Discrepancies may arise from model specificity (e.g., human vs. murine immune responses) or dosage differences. For example, in vitro studies (e.g., 10 µg/ml in tracheal organ cultures ) may lack the pharmacokinetic complexity of human trials (1 g three times daily ). Conduct interspecies pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge gaps .

Q. What statistical approaches are robust for analyzing conflicting efficacy data in this compound research?

  • Methodological Answer: Use meta-analysis to pool odds ratios (OR) and 95% confidence intervals (CI) across studies. For instance, in HIV trials, calculate OR for AIDS progression (e.g., OR = 8.6 [2.2–52.6] favoring this compound ) while adjusting for confounding variables like baseline CD4+ counts .

Q. How should researchers design placebo-controlled trials to evaluate this compound’s long-term safety?

  • Methodological Answer: Implement double-blinding, randomization, and stratification by disease stage. Include endpoints like adverse event rates, thrush incidence, and CD4+ trends. Reference the Scandinavian this compound Study Group’s 24-week protocol with 866 participants .

Q. What strategies optimize this compound dosage across divergent experimental models?

  • Methodological Answer: Compare dose-response curves in in vitro (e.g., 0.1–10 µg/ml ) and in vivo models (e.g., 45 mg/kg/day in mice ). Use allometric scaling to extrapolate human-equivalent doses while accounting for metabolic differences .

Q. Data Contradiction and Analysis

Q. Why do some studies report this compound’s lack of antiviral activity in mice despite clinical benefits in humans?

  • Methodological Answer: Species-specific immune modulation may explain variances. For example, this compound failed to reduce mortality in EMC virus-infected mice but delayed AIDS in humans by enhancing CD4+ function . Validate findings using humanized mouse models or ex vivo immune assays .

Q. How can researchers address inconsistent results in this compound’s inhibition of viral replication?

  • Methodological Answer: Standardize viral inoculum sizes (e.g., 1.5 x 10⁵ TCID50 ) and cell lines. Replicate experiments across independent labs and publish negative data to reduce publication bias .

Q. Methodological Tables

Table 1. Key Parameters in this compound Antiviral Studies

Model SystemVirus TestedDosage RangeEfficacy OutcomeReference
Human CD4+ cellsHIV1 g tid (clinical)Delayed AIDS progression
Murine tracheaInfluenza A/PR-810 µg/mlNo significant inhibition
Mouse EMC infectionEncephalomyocarditis45 mg/kg/day100% mortality

Table 2. Statistical Analysis of Clinical Trial Outcomes (Scandinavian Study )

Outcome MetricThis compound Group (n=429)Placebo Group (n=437)P-valueOdds Ratio (95% CI)
AIDS progression217<0.0018.6 (2.2–52.6)
Thrush incidenceReducedHigher0.05N/A

Eigenschaften

IUPAC Name

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCUKJMEKGGFI-QCSRICIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H78N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021342
Record name Inosine acedobene dimepranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1115.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36703-88-5
Record name Inosine pranobex [BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine acedobene dimepranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSINE PRANOBEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isoprinosine
Isoprinosine
Isoprinosine
Isoprinosine
Isoprinosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.